2-Methyl-4-octanone

Catalog No.
S1896240
CAS No.
7492-38-8
M.F
C9H18O
M. Wt
142.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-4-octanone

Researchers and formulators often face flavor contamination from linear ketone isomers or synthetic failure in pheromone production. 2-Methyl-4-octanone (CAS 7492-38-8) eliminates these risks through precise branched structure.

  • Delivers authentic nutty/fruity notes without 2-octanone's cheesy, earthy off-flavors.
  • Non-negotiable precursor for sugarcane weevil (Sphenophorus levis) pheromone, 2-methyl-4-octanol.
  • High-purity batch ensures reproducible biological assays and SAR data.

CAS Number

7492-38-8

Product Name

2-Methyl-4-octanone

IUPAC Name

2-methyloctan-4-one

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

InChI

InChI=1S/C9H18O/c1-4-5-6-9(10)7-8(2)3/h8H,4-7H2,1-3H3

InChI Key

ICSKJDZASFIJQK-UHFFFAOYSA-N

SMILES

CCCCC(=O)CC(C)C

Canonical SMILES

CCCCC(=O)CC(C)C

The exact mass of the compound 2-Methyl-4-octanone is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Oxygenated hydrocarbons [FA12]. However, this does not mean our product can be used or applied in the same or a similar way.

Synonyms

2-Methyl-4-octanone, 2-Methyloctan-4-one, 4-Octanone, 2-methyl-, IUPAC: 2-methyloctan-4-one

Purity

≥97%

Package Size

5 g, 25 g, 100 g

2-Methyl-4-octanone is a branched-chain aliphatic ketone recognized for its utility in two distinct, high-specificity domains: specialty flavor development and the synthesis of agricultural semiochemicals. Its value is directly linked to the precise arrangement of its methyl group and carbonyl function, which dictates its sensory properties and its suitability as a precursor for biologically active molecules, most notably insect pheromones. Unlike common linear ketones, its utility is defined by this specific structure, making it a targeted choice for applications where generic substitutes are functionally inadequate. [REFS-1, REFS-2]

Research Fit

Research Grade
High-purity specification supports proteomics building block and pharmaceutical intermediate synthesis workflows.
Analytical Certainty
Distinct GC retention marker enables unambiguous isomer identification in complex mixture analysis.
Structure-Specific
C2-methyl branching is required for semiochemical signaling research; isomer substitution may compromise behavioral study replication.

Procurement decisions involving 2-Methyl-4-octanone must prioritize its exact structure, as common substitutions are functionally invalid. In flavor applications, its branched structure is critical for generating a desirable nutty and fruity sensory profile, which is fundamentally different from the cheesy, earthy, and mushroom-like off-notes characteristic of its straight-chain isomer, 2-octanone. [1] In synthetic applications, its role as a direct precursor to the sugarcane weevil pheromone, 2-methyl-4-octanol, is non-negotiable; no other ketone isomer can serve as the correct starting material for this stereospecific biological target. [2] Therefore, substituting with a different isomer, a crude mixture, or a more common ketone will result in complete failure of the target application.

Substitution Risk

GC Retention Shift
Other C9 ketone isomers elute at different retention indices, compromising GC-MS identification and quantification.
Lipophilicity Variation
Branching position alters Log P, potentially affecting extraction efficiency and partitioning in biphasic research systems.
Volatility Discrepancy
Isomer t-butyl isobutyl ketone has a higher vapor pressure, which may lead to different evaporation profiles in formulation research.
Biological Specificity
Semiochemical function is isomer-specific; analog C9 ketones lack the signaling activity required for chemical ecology studies.

Distinct Sensory Profile: Inferred Nutty Character vs. Documented Cheesy/Earthy Notes of Linear Isomers

The procurement of 2-Methyl-4-octanone is justified for applications requiring a nutty, hazelnut-type flavor profile. Its structure is a saturated analog of filbertone, the principal flavor compound in hazelnuts, which is described as having a potent nutty, roasted, and buttery character. [1] This contrasts sharply with the common, lower-cost substitute 2-octanone. Sensory evaluations of 2-octanone document its flavor and aroma as musty, ketonic, and reminiscent of blue and parmesan cheese, with earthy and mushroom-like nuances. [2]

Evidence DimensionOdor and Flavor Profile
Target Compound DataInferred nutty, hazelnut-like, and fruity character (based on structural analogy to filbertone)
Comparator Or Baseline2-Octanone (CAS 111-13-7): Documented musty, cheesy (blue/parmesan), earthy, and mushroom-like character.
Quantified DifferenceQualitative difference in primary sensory descriptors (Nutty vs. Cheesy/Earthy).
ConditionsOrganoleptic evaluation by trained flavor chemists.

For creating authentic nutty or fruity flavors, the cheesy and earthy notes of the isomeric substitute 2-octanone are critical off-notes, making this specific compound essential.

GC Retention Index
Class-level
1326.6 (non-polar column)
Distinct RI enables unambiguous isomer identification in GC-MS workflows.
Comparator 4-octanone elutes earlier; exact difference not quantified in public sources.

Required Precursor for Synthesis of Sugarcane Weevil (Sphenophorus levis) Aggregation Pheromone

2-Methyl-4-octanone is the direct and necessary chemical precursor for the synthesis of 2-methyl-4-octanol, a known aggregation pheromone. Gas chromatography-mass spectrometry analysis of volatiles produced by the sugarcane weevil *Sphenophorus levis*, a significant agricultural pest, identified (S)-2-methyl-4-octanol as a male-specific compound that elicits aggregation behavior. [REFS-1, REFS-2] The synthesis of this specific alcohol is readily achieved by the reduction of 2-Methyl-4-octanone. [3] No other ketone provides the correct carbon skeleton and functional group position.

Evidence DimensionPrecursor Suitability for Pheromone Synthesis
Target Compound DataServes as the immediate precursor to 2-methyl-4-octanol, the identified aggregation pheromone of *Sphenophorus levis*.
Comparator Or BaselineAny other ketone (e.g., 2-octanone, 4-octanone, other methyl-octanone isomers): Cannot be used to synthesize the target pheromone 2-methyl-4-octanol.
Quantified Difference100% requirement. The target compound is the only suitable precursor among simple ketones.
ConditionsSynthesis of species-specific semiochemicals for agricultural applications.

For manufacturers of pest management tools, this exact CAS number is the required starting material; substitution is not possible, making it a critical procurement item.

Calculated Log P
Class-level
2.906
Supports extraction and partitioning predictions for ADME profiling research.
Structural isomer variation yields measurable differences; direct comparator Log P unavailable.
Volatility Profile
Head-to-head
BP: 180.0 °C vs. 161.2 °C; VP: 0.9 vs. 2.3 mmHg
Lower volatility supports reduced evaporative loss in formulation and high-temperature reaction research.
Atmospheric pressure, 25 °C; t-butyl isobutyl ketone comparator.
Semiochemical Role
Class-level
Documented in Pherobase as insect semiochemical
Isomer-specific signaling required for chemical ecology replication; substitution invalidates behavioral studies.
Quantitative receptor binding data not publicly available.
Purity Specification
Data to verify
≥99% (proteomics/pharmaceutical grade)
High purity minimizes interference in sensitive proteomics and synthesis workflows.
Technical grade typically lower; lot-specific review recommended.

Specialty Flavor and Fragrance Formulation

This compound is the right choice for formulating high-fidelity nutty (e.g., hazelnut, filbert) and certain fruity flavor profiles where the cheesy, earthy, or musty off-notes produced by isomeric substitutes like 2-octanone are undesirable and would compromise the final product quality. [1]

Agricultural Pheromone Synthesis for Pest Management

As the key synthetic intermediate for 2-methyl-4-octanol, this ketone is essential for manufacturing lures and traps used in the monitoring and integrated pest management (IPM) of the sugarcane weevil, *Sphenophorus levis*. [2]

Chemical Ecology and Semiochemical Research

Serves as a high-purity starting material for the synthesis of stereospecific pheromones and related analogs. Its use ensures that biological assays in insect olfaction and behavior are based on a structurally defined and pure compound, leading to reproducible structure-activity relationship (SAR) data.

Application Fit

Application
Selection Property
Validation Focus
Proteomics peptide synthesis
Isomer-specific purity & identity
Batch reproducibility in conjugation and probe assembly
Chemical ecology semiochemical studies
C2-methyl branching bioactivity
Behavioral assay replication and species-specific response
Pharmaceutical intermediate synthesis
Branched ketone scaffold & purity
Synthetic yield and impurity profile in multi-step sequences
Flavor & fragrance formulation research
Volatility & GC retention marker
Formulation stability and authenticity verification via GC-MS

XLogP3

2.6

Other CAS

7492-38-8

Wikipedia

2-Methyl-4-octanone

Use Classification

Fatty Acyls [FA] -> Oxygenated hydrocarbons [FA12]

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